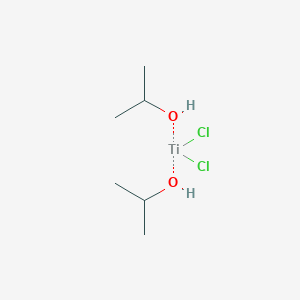

Dichloro(diisopropoxy)titanium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlorotitanium;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFOWZGURYLHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.Cl[Ti]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2O2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-99-2 | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis(propan-2-olato)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dichloro(diisopropoxy)titanium from Titanium Tetrachloride

Introduction

Dichloro(diisopropoxy)titanium(IV), TiCl₂(OⁱPr)₂, is a versatile and highly reactive organometallic compound that serves as a cornerstone reagent and catalyst in modern organic and materials science. Its utility stems from its pronounced Lewis acidic character, which is tunable by the substitution of chloride ligands with alkoxides.[1][2][3] This compound is a critical precursor for generating more complex chiral titanium catalysts used in asymmetric synthesis, including Diels-Alder reactions, cycloadditions, and stereoselective additions of nucleophiles to carbonyls.[4] Furthermore, it is an intermediate in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available but hazardous precursor, titanium tetrachloride. We will delve into the reaction's mechanistic underpinnings, present a detailed and validated experimental protocol, emphasize the non-negotiable safety procedures, and provide a thorough guide to the characterization of the final product.

Theoretical Foundations and Reaction Mechanism

The synthesis of this compound is achieved through the controlled, stepwise alcoholysis of titanium tetrachloride (TiCl₄). The reaction involves the nucleophilic attack of the hydroxyl group of isopropanol on the electron-deficient titanium center. This process occurs sequentially, replacing two chloride ligands with isopropoxide groups.

The overall reaction is as follows:

TiCl₄ + 2 (CH₃)₂CHOH → TiCl₂(OCH(CH₃)₂)₂ + 2 HCl

The reaction is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas as a byproduct.[7] The number of alkoxide substitutions can be controlled by the stoichiometry of the reactants. Using exactly two equivalents of isopropanol favors the formation of the desired this compound. The use of four or more equivalents will proceed to form the fully substituted titanium tetraisopropoxide (Ti(OⁱPr)₄).[8][9]

An alternative route is the comproportionation of titanium tetrachloride and titanium tetraisopropoxide in an inert solvent.[4]

TiCl₄ + Ti(OCH(CH₃)₂)₄ → 2 TiCl₂(OCH(CH₃)₂)₂

This method avoids the generation of HCl but requires the synthesis or purchase of titanium tetraisopropoxide. This guide will focus on the more direct and common alcoholysis pathway.

Critical Safety and Reagent Handling: A Self-Validating System

Trustworthiness in synthesis begins with safety. Titanium tetrachloride is a highly hazardous substance that demands rigorous adherence to safety protocols. Failure to do so can result in severe injury and experimental failure.

Core Hazards of Titanium Tetrachloride (TiCl₄):

-

Extreme Moisture Sensitivity: TiCl₄ reacts violently and exothermically with water, including atmospheric moisture, to produce dense, corrosive fumes of titanium dioxide (TiO₂) and hydrochloric acid.[7]

-

Corrosivity: It is a strong Lewis acid and is corrosive to skin, eyes, and mucous membranes, causing severe chemical burns.

-

Toxicity: Inhalation of the vapors or HCl fumes can cause severe respiratory irritation and damage.

Mandatory Safety and Handling Protocol:

-

Work Area: All manipulations must be performed in a certified, well-ventilated fume hood. An inert atmosphere glovebox or Schlenk line is mandatory for this procedure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear heavy-duty butyl rubber or Viton gloves. Standard nitrile gloves offer insufficient protection and should be double-gloved at a minimum for brief handling.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

-

-

Inert Atmosphere: All glassware must be rigorously dried in an oven (≥120 °C) overnight and cooled under a stream of inert gas (Argon or Nitrogen) or in a desiccator before use. All reagents and solvents must be anhydrous.

-

Spill Management: A spill kit containing an appropriate absorbent material (e.g., vermiculite or dry sand) must be readily available. NEVER use water or combustible materials to clean up a TiCl₄ spill.

-

Quenching and Waste: Unused TiCl₄ and reaction residues must be quenched slowly and carefully by adding them to a large volume of a stirred, cooled solvent like isopropanol before neutralization and disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol describes the synthesis of TiCl₂(OⁱPr)₂ on a 50 mmol scale. Adjust quantities as needed, maintaining the stoichiometric ratios.

Reagent and Equipment Data

| Reagent/Equipment | Specification | Purpose |

| Titanium Tetrachloride (TiCl₄) | ≥99.9% purity, anhydrous | Starting Material |

| Isopropanol (IPA) | Anhydrous, ≥99.5% | Reactant |

| Hexane or Heptane | Anhydrous, reagent grade | Reaction Solvent |

| Argon or Nitrogen Gas | High purity (≥99.998%) | Inert Atmosphere |

| Schlenk Flask (250 mL) | Oven-dried, with magnetic stir bar | Reaction Vessel |

| Addition Funnel (100 mL) | Oven-dried, pressure-equalizing | Controlled addition of isopropanol |

| Syringes and Needles | Oven-dried, various sizes | Inert transfer of reagents |

| Ice/Water Bath | Temperature Control | |

| Gas Bubbler | Filled with mineral oil | Monitor inert gas flow / vent HCl gas |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: Assemble the 250 mL Schlenk flask with the addition funnel and a gas inlet adapter connected to the inert gas line and bubbler. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Preparation:

-

In the reaction flask, place 100 mL of anhydrous hexane.

-

Using a dry syringe, carefully transfer 5.49 mL (50 mmol) of titanium tetrachloride into the stirred hexane in the reaction flask. A slight fuming may occur at the needle tip; this is normal. The solution should be colorless.

-

Prepare a solution of isopropanol by adding 7.60 mL (100 mmol) of anhydrous isopropanol to 40 mL of anhydrous hexane in the addition funnel.

-

-

Reaction Execution:

-

Cool the reaction flask containing the TiCl₄ solution to 0 °C using an ice/water bath.

-

Begin dropwise addition of the isopropanol solution from the addition funnel to the stirred TiCl₄ solution over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of unwanted byproducts from localized overheating.

-

A white precipitate of TiCl₂(OⁱPr)₂ may form during the addition. The HCl gas generated will be safely vented through the bubbler into the fume hood exhaust.

-

-

Reaction Completion and Isolation:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

The product, this compound, is a white solid. It can be isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter stick or in a glovebox).

-

Wash the collected solid with two 20 mL portions of cold, anhydrous hexane to remove any unreacted starting materials or soluble impurities.

-

Dry the product under high vacuum for several hours to yield a fine white powder. The product is moisture-sensitive and should be stored under an inert atmosphere at or below 0 °C.[10][11]

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

Confirming the identity and purity of the synthesized TiCl₂(OⁱPr)₂ is paramount. While comprehensive spectral data for this specific compound is not widely published, its structure can be confirmed using standard spectroscopic techniques. The following data are predicted based on established principles of spectroscopy and analysis of similar compounds like titanium tetraisopropoxide.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the product. The molecule possesses a simple, symmetric structure leading to a clean spectrum.

-

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two types of protons in the isopropoxide ligand.

-

A septet for the single methine proton (-OCH -), shifted downfield due to the electropositive titanium and electronegative oxygen.

-

A doublet for the six equivalent methyl protons (-CH(CH₃ )₂). The integration ratio of the septet to the doublet should be 1:6.

-

-

¹³C NMR: The carbon NMR spectrum will similarly show two distinct signals for the two carbon environments in the isopropoxide ligand.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the isopropoxide ligands and the absence of O-H stretches from unreacted isopropanol or water contamination.

-

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-O stretching: A strong, characteristic band for the C-O single bond of the alkoxide is expected around 1000-1150 cm⁻¹.

-

Ti-O stretching: A broad absorption band in the 600-650 cm⁻¹ region is indicative of the Ti-O bond.

-

Absence of O-H: Crucially, there should be no broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of moisture or residual alcohol.

Predicted Analytical Data Summary

| Analysis Technique | Expected Result | Rationale |

| ¹H NMR (CDCl₃) | δ ≈ 4.6-4.9 ppm (septet, 2H, -OCH-)δ ≈ 1.2-1.4 ppm (doublet, 12H, -CH₃) | The methine proton is deshielded by the adjacent oxygen and titanium center. The methyl protons are further upfield. Splitting follows the n+1 rule. The presence of two electronegative Cl atoms will shift these signals downfield compared to Ti(OⁱPr)₄.[3] |

| ¹³C NMR (CDCl₃) | δ ≈ 75-80 ppm (-OCH-)δ ≈ 24-27 ppm (-CH₃) | The chemical shifts are characteristic for isopropoxide ligands attached to a metal center. |

| FT-IR (cm⁻¹) | ~2970, 2870 (C-H stretch)~1130, 1010 (C-O stretch)~620 (Ti-O stretch)Absence of peak at ~3400 (O-H) | These absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule. |

| Appearance | White to light-yellow crystalline powder | Physical state of the pure compound. |

Conclusion

The synthesis of this compound from titanium tetrachloride is a straightforward yet demanding procedure that serves as a gateway to a wide array of titanium-based chemistry. The success of this synthesis is predicated not just on the correct execution of the reaction steps but on an unwavering commitment to rigorous anhydrous and inert atmosphere techniques. The causality is clear: the extreme reactivity of titanium tetrachloride with moisture dictates every handling procedure. By following the detailed protocol and safety measures outlined in this guide, researchers can reliably and safely produce this valuable chemical building block, validating its identity through the predicted spectroscopic signatures.

References

- Bachand, B., & Wuest, J. D. (1991). Multidentate Lewis acids. Adducts of monodentate and bidentate titanium trichloroalkoxides with ketones. Organometallics, 10(6), 2015–2025.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Gignoux, C., & Charreyre, M. (1973). U.S. Patent No. 3,752,834. Washington, DC: U.S.

- Cave, G. W. V., & Raston, C. L. (1999). Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids. Inorganic Chemistry, 38(21), 4824–4828.

-

Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPANOLATE. Retrieved from [Link]

-

chemeurope.com. (n.d.). Titanium isopropoxide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Titanium(IV) isopropoxide [13C NMR]. Wiley-VCH. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis and Characterization of Porous and Nonporous Monodisperse Colloidal TiO2 Particles. Retrieved from [Link]

-

ResearchGate. (2010). Data representing absorption peaks in IR spectra of different samples. Retrieved from [Link]

-

Wang, X., et al. (2023). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. MDPI. Retrieved from [Link]

- Zhu, Y., et al. (2000). The synthesis of nanosized TiO2 powder using a sol-gel method with TiCl4 as a precursor.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Titanium(IV) isopropoxide [webbook.nist.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. (Ti) Titanium NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 8. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C6H16Cl2O2Ti | CID 101855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

preparation of TiCl2(OiPr)2 for laboratory use

An In-Depth Technical Guide to the Laboratory Preparation of Dichlorodiisopropoxytitanium(IV)

Abstract

Dichlorodiisopropoxytitanium(IV), TiCl₂(OⁱPr)₂, is a versatile and powerful Lewis acid catalyst and synthetic precursor whose utility in modern chemical synthesis is well-established. Occupying a middle ground in reactivity between the aggressive titanium tetrachloride (TiCl₄) and the milder titanium tetraisopropoxide (Ti(OⁱPr)₄), it enables a range of selective transformations, most notably in the formation of titanium enolates for stereocontrolled aldol reactions.[1] This guide provides a comprehensive, field-proven methodology for the reliable preparation of TiCl₂(OⁱPr)₂ for laboratory use. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also understand the critical parameters that govern its success, purity, and safety.

Core Concepts: The Chemistry of Titanium Alkoxy Halides

The synthesis of TiCl₂(OⁱPr)₂ is fundamentally governed by a ligand exchange process known as comproportionation (or redistribution). When titanium tetrachloride and titanium tetraisopropoxide are combined, a rapid and reversible exchange of chloride and isopropoxide ligands occurs around the central titanium atom.

Reaction Equilibrium: TiCl₄ + Ti(OⁱPr)₄ ⇌ 2 TiCl₂(OⁱPr)₂

This equilibrium also includes other mixed species, such as TiCl₃(OⁱPr) and TiCl(OⁱPr)₃. However, by employing a precise 1:1 stoichiometry of the starting materials, the equilibrium can be strongly shifted to favor the desired dichlorodiisopropoxytitanium(IV) product. The reaction is driven by the statistical distribution of ligands and the formation of thermodynamically stable mixed-ligand species.[2]

An alternative route involves the direct, stoichiometric alcoholysis of TiCl₄ with isopropanol:

Alcoholysis Reaction: TiCl₄ + 2 ⁱPrOH → TiCl₂(OⁱPr)₂ + 2 HCl(g)

While viable, this method introduces gaseous hydrogen chloride (HCl) as a byproduct, which can complicate the reaction and purification, and may be incompatible with sensitive substrates if the reagent is generated in situ.[3] For this reason, the comproportionation method is generally preferred for preparing a pure stock solution.

Physicochemical & Safety Data

Successful and safe synthesis begins with a thorough understanding of the materials involved. Titanium tetrachloride, in particular, is an exceptionally hazardous substance that demands rigorous handling protocols.

Compound Properties

| Property | Dichlorodiisopropoxytitanium(IV) | Titanium(IV) Tetrachloride | Titanium(IV) Isopropoxide |

| Formula | C₆H₁₄Cl₂O₂Ti | TiCl₄ | C₁₂H₂₈O₄Ti |

| Molecular Weight | 237.0 g/mol [4] | 189.68 g/mol | 284.22 g/mol |

| Appearance | Colorless to pale yellow liquid/solid | Colorless fuming liquid | Colorless to pale yellow liquid |

| Key Hazards | Moisture sensitive, corrosive | Fatal if inhaled , causes severe skin burns and eye damage, reacts violently with water.[5] | Flammable, moisture sensitive |

Critical Safety Mandates: Handling Titanium Tetrachloride

The extreme hazard profile of TiCl₄ cannot be overstated. It is a potent corrosive and lachrymator that reacts violently with water (including atmospheric moisture) to release dense, corrosive HCl gas.

-

Mandatory Engineering Controls : All manipulations of TiCl₄ must be performed within a certified chemical fume hood with robust airflow.[6] For transfers and reactions, a fully inert atmosphere (dry nitrogen or argon) using either a glovebox or Schlenk line techniques is not optional, but essential.

-

Personal Protective Equipment (PPE) : A minimum ensemble includes:

-

Emergency Preparedness : An emergency eyewash station and safety shower must be immediately accessible.[7] Have a Class D fire extinguisher (for reactive metals) and dry sand or sodium carbonate available for spills. Never use water or a CO₂ extinguisher on a TiCl₄ fire. [8]

Preferred Synthetic Protocol: Comproportionation

This protocol details the most reliable method for preparing TiCl₂(OⁱPr)₂. The procedure is designed as a self-validating system; adherence to the inert atmosphere and stoichiometric requirements is paramount for success.

Reagents and Equipment

-

Reagents :

-

Titanium(IV) tetrachloride (TiCl₄), ≥99.9%

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄), ≥98%

-

Anhydrous, degassed dichloromethane (DCM) or hexane

-

-

Equipment :

-

Schlenk line or argon/nitrogen-filled glovebox

-

Oven-dried glassware: Schlenk flask, dropping funnel, magnetic stir bars

-

Gas-tight syringes and needles

-

Experimental Workflow Diagram

Caption: Inert-atmosphere workflow for the synthesis of TiCl₂(OⁱPr)₂.

Step-by-Step Methodology

Note : This procedure assumes a 0.1 mol scale to prepare a ~1M solution in 100 mL of solvent. Adjust quantities as needed.

-

System Preparation : Thoroughly oven-dry (120 °C, >4 hours) a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a 50 mL pressure-equalizing dropping funnel. Assemble the apparatus hot under a positive flow of dry argon or nitrogen and allow it to cool.

-

Reagent A : Using a gas-tight syringe, charge the Schlenk flask with 28.4 g (0.1 mol) of titanium(IV) isopropoxide. Add 50 mL of anhydrous dichloromethane via cannula.

-

Initiate Stirring & Cooling : Begin vigorous magnetic stirring and cool the flask to 0 °C using an ice/water bath.

-

Reagent B Addition : Using a clean, dry, gas-tight syringe, carefully draw up 11.0 mL (19.0 g, 0.1 mol) of titanium(IV) tetrachloride. Transfer this to the dropping funnel.

-

Controlled Reaction : Add the TiCl₄ from the dropping funnel to the stirred Ti(OⁱPr)₄ solution dropwise over a period of at least 30 minutes. Causality : The reaction is exothermic; slow, controlled addition prevents a dangerous temperature spike and minimizes the formation of side products.

-

Equilibration : Once the addition is complete, remove the ice bath and allow the solution to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure the comproportionation equilibrium is fully established.

-

Product & Storage : The resulting pale-yellow solution is the target TiCl₂(OⁱPr)₂ (approximately 1M in DCM). It is often used directly as a stock solution. For long-term storage, transfer the solution via cannula to an oven-dried, Teflon-sealed storage bottle under a positive pressure of argon and store in a desiccator or glovebox away from light.

Product Characterization and Validation

Confirming the identity of the product is crucial. As the product is highly sensitive to air and moisture, all samples must be prepared in an inert-atmosphere glovebox.

-

¹H NMR Spectroscopy : While complex due to potential equilibria, the ¹H NMR spectrum in an anhydrous solvent (e.g., C₆D₆) is the primary tool. Expect to see a characteristic septet and doublet for the isopropoxy groups, shifted from the positions in the Ti(OⁱPr)₄ starting material.

-

³¹P NMR after Derivatization : For a more definitive analysis, the complex mixture of titanium alkoxy halides can be distinguished by reacting an aliquot with a phosphine oxide like tri-n-octylphosphine oxide (TOPO) and analyzing the distinct signals in the ³¹P NMR spectrum.[2]

-

FT-IR Spectroscopy : The absence of broad O-H stretches confirms the anhydrous nature of the product. Characteristic Ti-O and Ti-Cl stretches will be present.

Mechanistic Relationships and Species in Solution

The comproportionation reaction is not a simple A + B → 2C reaction but a dynamic equilibrium involving multiple species. The final composition depends on the initial stoichiometry.

Caption: Equilibrium between titanium chloride isopropoxide species.

Conclusion: A Tool for Precision Synthesis

The successful preparation of dichlorodiisopropoxytitanium(IV) is a gateway to advanced applications in stereoselective synthesis and materials science.[9][10] Its moderated Lewis acidity makes it an invaluable reagent for reactions that fail with either the overly reactive TiCl₄ or the insufficiently active Ti(OⁱPr)₄. By understanding the principles of comproportionation and adhering strictly to inert atmosphere techniques, researchers can reliably produce this key synthetic building block. The protocols and insights provided herein constitute a self-validating framework for the safe and effective laboratory-scale synthesis of TiCl₂(OⁱPr)₂.

References

-

Title: Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides Source: PubMed Central URL: [Link]

-

Title: Dichloro(diisopropoxy)titanium Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Safety Data Sheet: Titanium tetrachloride Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate? Source: ResearchGate URL: [Link]

-

Title: Standard Operating Procedure: Titanium Tetrachloride Source: Scribd URL: [Link]

-

Title: Titanium Tetrachloride Safety Data Sheet Source: INEOS Group URL: [Link]

-

Title: Experimental setup for preparation of titanium dichloride. Source: ResearchGate URL: [Link]

-

Title: HAZARD SUMMARY: TITANIUM TETRACHLORIDE Source: NJ.gov URL: [Link]

-

Title: Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Titanium(II) chloride Source: Wikipedia URL: [Link]

-

Title: Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution Source: National Institutes of Health URL: [Link]

-

Title: The synthesis of nanosized TiO2 powder using a sol-gel method with TiCl4 as a precursor Source: ResearchGate URL: [Link]

-

Title: Titanium-Dioxide-Based Visible-Light-Sensitive Photocatalysis: Mechanistic Insight and Applications Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H16Cl2O2Ti | CID 101855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ineos.com [ineos.com]

- 6. scribd.com [scribd.com]

- 7. nj.gov [nj.gov]

- 8. chemos.de [chemos.de]

- 9. Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dichloro(diisopropoxy)titanium: Lewis Acidity and Applications in Modern Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reactivity, selectivity, and yield. Among the plethora of available catalysts, titanium-based reagents offer a unique combination of reactivity, cost-effectiveness, and tunability. This guide provides a comprehensive technical overview of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, a versatile and increasingly important Lewis acid in the synthetic chemist's toolbox. We will delve into its core chemical principles, explore its applications with field-proven insights, and provide detailed experimental protocols to bridge theory with practice.

Understanding the Lewis Acidity of this compound

The reactivity of this compound is fundamentally governed by the electron-deficient nature of the titanium(IV) center, which allows it to accept electron pairs from Lewis basic substrates. The strategic placement of both chloro and isopropoxy ligands on the titanium atom creates a nuanced Lewis acidity that distinguishes it from other titanium reagents like titanium tetrachloride (TiCl₄) or titanium tetraisopropoxide (Ti(O-i-Pr)₄).

The two electron-withdrawing chloride atoms significantly enhance the Lewis acidity of the titanium center compared to the fully alkoxylated Ti(O-i-Pr)₄. Conversely, the two isopropoxy groups modulate the Lewis acidity, rendering it a milder and more selective catalyst than the highly aggressive TiCl₄.[1] This attenuated reactivity is often advantageous in complex syntheses where sensitive functional groups are present, minimizing side reactions and decomposition of starting materials.[1]

A Quantitative Perspective: The Gutmann-Beckett Method

This intermediate Lewis acidity is the cornerstone of its utility, providing a balance between sufficient activation of substrates and minimizing unwanted side reactions.

Synthesis and Handling of this compound

A key advantage of this compound is its accessibility. It can be readily prepared in the laboratory or sourced from commercial suppliers.

Laboratory Synthesis

A common and straightforward method for the preparation of this compound involves the redistribution reaction between titanium tetrachloride and titanium tetraisopropoxide.[4][5]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of titanium tetraisopropoxide (1.0 eq) in dry heptane under an inert atmosphere (e.g., nitrogen or argon), add titanium tetrachloride (1.0 eq) dropwise at room temperature.[5]

-

A white precipitate will form upon addition.[5]

-

The reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.[5]

-

The resulting white solid, this compound, can be isolated by filtration, washed with dry heptane, and dried under vacuum.

Handling and Storage

This compound is a moisture-sensitive and corrosive solid.[4] It should be handled exclusively under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and anhydrous solvents should be used. It is typically stored in a freezer under a nitrogen atmosphere to maintain its integrity.[6][7]

Spectroscopic Characterization

While a dedicated high-resolution spectrum for this compound is not widely published, its spectroscopic features can be inferred from related compounds and studies on titanium complexes.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton and a doublet for the methyl protons of the isopropoxy groups. The chemical shifts will be influenced by the electronegativity of the titanium center.

-

¹³C NMR: The carbon NMR will display two signals corresponding to the methine and methyl carbons of the isopropoxy ligands.

-

⁴⁷Ti/⁴⁹Ti NMR: Titanium NMR is a specialized technique due to the low sensitivity and quadrupolar nature of the titanium nuclei.[8] For small, symmetric complexes, moderately sharp lines can be observed. The chemical shift would be indicative of the titanium(IV) oxidation state and the coordination environment.[8]

-

IR Spectroscopy: The infrared spectrum will be dominated by the C-H and C-O stretching and bending vibrations of the isopropoxy ligands. The Ti-O and Ti-Cl stretching frequencies would be observed in the far-IR region.

Applications in Asymmetric Synthesis: The Narasaka-Diels-Alder Reaction

A cornerstone application of this compound is in asymmetric catalysis, particularly in the enantioselective Diels-Alder reaction.[9] By reacting TiCl₂(O-i-Pr)₂ in situ with a chiral diol, a chiral titanium Lewis acid catalyst is generated. This catalyst can then effectively control the stereochemical outcome of the cycloaddition.

Caption: Asymmetric Diels-Alder reaction workflow.

Mechanism of Asymmetric Induction

The chiral titanium catalyst, formed from TiCl₂(O-i-Pr)₂ and a chiral diol, coordinates to the dienophile, typically through a carbonyl group. This coordination serves two purposes: it activates the dienophile towards cycloaddition by lowering its LUMO energy, and the chiral ligands create a sterically and electronically differentiated environment around the dienophile. This chiral pocket directs the approach of the diene, favoring the formation of one enantiomer of the product over the other.[4][10]

Experimental Protocol: Asymmetric Diels-Alder Reaction of an Acryloyloxazolidinone

The following protocol is adapted from the work of Narasaka and coworkers and serves as a representative example of the utility of this compound in asymmetric synthesis.[9]

Materials:

-

This compound

-

Chiral diol (e.g., (2R,3R)-2,3-O-(1-phenylethylidene)-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol)

-

3-(2-Butenoyl)-2-oxazolidinone (dienophile)

-

Cyclopentadiene (diene)

-

Molecular sieves 4Å (activated)

-

Anhydrous toluene

Procedure:

-

Under an argon atmosphere, a flask is charged with the chiral diol (0.1 mmol) and activated molecular sieves 4Å (100 mg) in anhydrous toluene (2 mL).

-

To this suspension, a 1 M solution of this compound in toluene (0.1 mL, 0.1 mmol) is added at room temperature.

-

The mixture is stirred for 1 hour at room temperature to ensure the formation of the chiral catalyst.

-

The reaction mixture is then cooled to -78 °C.

-

A solution of 3-(2-butenoyl)-2-oxazolidinone (0.5 mmol) in anhydrous toluene (1 mL) is added, followed by the addition of cyclopentadiene (1.5 mmol).

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is filtered, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel chromatography to afford the Diels-Alder adduct.

This procedure typically yields the endo adduct in high yield and with excellent enantioselectivity.

Application in Aldol Reactions: The Mukaiyama Aldol Reaction

This compound and its derivatives are also effective Lewis acids for promoting the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[11]

Caption: General mechanism of the Mukaiyama aldol reaction.

In this reaction, the titanium Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl to form the aldol adduct. The milder nature of TiCl₂(O-i-Pr)₂ compared to TiCl₄ can be beneficial in preventing the formation of byproducts.

Comparative Overview and Future Outlook

The utility of this compound lies in its tunable Lewis acidity, which positions it as a valuable alternative to both stronger and weaker Lewis acids.

| Lewis Acid | Relative Lewis Acidity | Key Advantages | Common Applications |

| TiCl₄ | Strong | High reactivity | Mukaiyama aldol, Friedel-Crafts |

| TiCl₂(O-i-Pr)₂ | Moderate | Good balance of reactivity and selectivity, tolerance of sensitive functional groups | Asymmetric Diels-Alder, aldol reactions |

| Ti(O-i-Pr)₄ | Weak | Mild, good for transesterification | Sharpless epoxidation, transesterification |

The development of new chiral ligands for use with this compound continues to be an active area of research, promising to further expand its applications in asymmetric synthesis. Its role as a precursor for the synthesis of more complex and specialized titanium catalysts also ensures its continued relevance in the field. As the demand for highly selective and efficient synthetic methodologies grows, particularly in the pharmaceutical industry, the strategic application of well-defined Lewis acids like this compound will undoubtedly play a crucial role in the synthesis of complex, high-value molecules.

References

-

PrepChem. Synthesis of titanium diisopropoxide dichloride. [Link]

-

Wikipedia. Gutmann–Beckett method. [Link]

- Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340–5345.

-

Wikipedia. Asymmetric induction. [Link]

- Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Deriv

- Mikami, K., Sawa, E., & Terada, M. (1991). Asymmetric catalysis by chiral titanium perchlorate for carbonyl-ene cyclization. Tetrahedron: Asymmetry, 2(12), 1403-1412.

- Feng, X., Chen, F., & Jiang, Y. (2002). Asymmetric reactions catalyzed by chiral titanium complexes. Arkivoc, 2002(11), 21-31.

-

Illuminating Lewis acidity strength. Cardiff University. [Link]

-

ChemRxiv. Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. [Link]

- Narasaka, K., Inoue, M., & Yamada, T. (1986). The Asymmetric Diels–Alder Reaction by the Use of a Catalytic Amount of a Chiral Titanium Reagent. Chemistry Letters, 15(11), 1967–1968.

- Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340-5345.

-

ResearchGate. Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate?. [Link]

-

ResearchGate. The general mechanism of the TiCl4 catalyzed Mukaiyama aldol reaction.1,7. [Link]

- Jupp, A. R., & Stephan, D. W. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method.

-

Sci-Hub. ChemInform Abstract: Asymmetric Diels-Alder Reaction by the Use of a Chiral Titanium Catalyst with Molecular Sieves 4A. Remarkable Solvent Effect on the Enantioselectivity. [Link]

- Narasaka, K., Inoue, M., & Yamada, T. (1986). The Asymmetric Diels–Alder Reaction by the Use of a Catalytic Amount of a Chiral Titanium Reagent. Chemistry Letters, 15(11), 1967-1968.

- Singh, A., & Singh, V. K. (2010). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 26(4), 1339-1343.

-

PubChem. This compound. [Link]

- Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. Dalton Transactions. (2017).

- Cozzi, P. G., Floriani, C., Chiesi-Villa, A., & Rizzoli, C. (1995).

- Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. Dalton Transactions. (2024).

-

Wikipedia. Diels–Alder reaction. [Link]

- Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction. MDPI. (2023).

-

Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction. MDPI. [Link]

-

Corpus UL. Lewis Acidity Quantification and Catalytic Activity of Ti, Zr and Al-Supported Mesoporous Silica. [Link]

-

University of Ottawa. (Ti) Titanium NMR. [Link]

- Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. (2024).

- Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. (2024).

- SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPOWDERS FOR FABRICATION OF DYE SENSITIZED SOLAR CELLS. Chiang Mai University. (2016).

-

ResearchGate. Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. [Link]

- Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. NIST. (2014).

- Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Applic

-

ResearchGate. IR spectra of Ti(IV) isopropoxide modified with (a) 2% Nd and (b) 2% Sm. [Link]

- Solid-state NMR of active sites in TiO2 photocatalysis: a critical review. OAE Publishing Inc. (2022).

-

ResearchGate. Lewis Acid Catalyst Screen for the Direct Amidation of Phenyl Acetic.... [Link]

- Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Applic

- Efficient Mukaiyama aldol reaction in water with TiO4 tetrahedra on a hydrophobic mesoporous silica surface. PubMed. (2014).

-

SpectraBase. Titanium(IV) isopropoxide - Optional[ATR-IR] - Spectrum. [Link]

- Synthesis and Characterization of Silica-Titanium Oxide Nano-Co

-

ResearchGate. IR difference spectra collected during TTIP exposure of a TiO 2 surface.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (Ti) Titanium NMR [chem.ch.huji.ac.il]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dichlorobis(isopropoxy)titanium: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(isopropoxy)titanium, with the chemical formula TiCl₂(O-i-Pr)₂, is a versatile and reactive organotitanium compound that serves as a potent Lewis acid and a precursor for various titanium-based catalysts. Its unique combination of chloro and isopropoxy ligands attached to a central titanium(IV) atom imparts a balance of reactivity and solubility that makes it a valuable reagent in organic synthesis and materials science. This guide provides a comprehensive overview of the physical and chemical properties of dichlorobis(isopropoxy)titanium, its synthesis, handling, and key applications, with a focus on its role in modern synthetic methodologies.

Core Physical and Chemical Properties

Dichlorobis(isopropoxy)titanium is a moisture-sensitive compound that requires careful handling under inert atmospheric conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄Cl₂O₂Ti | |

| Molecular Weight | 236.95 g/mol | |

| Appearance | White to off-white crystalline solid or powder | N/A |

| Melting Point | 40-45 °C | N/A |

| Solubility | Soluble in many organic solvents such as dichloromethane, toluene, and THF | N/A |

Synthesis and Handling

Synthesis Protocol

The synthesis of dichlorobis(isopropoxy)titanium is typically achieved through a redistribution reaction between titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-i-Pr)₄)[1]. This reaction allows for a controlled exchange of ligands to yield the desired mixed-ligand species.

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of dichlorobis(isopropoxy)titanium.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with a solution of titanium tetraisopropoxide in an anhydrous, non-polar solvent like hexanes.

-

Reaction: The solution is cooled in an ice bath, and a stoichiometric amount of titanium tetrachloride is added dropwise with stirring.

-

Equilibration: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete ligand exchange.

-

Isolation: The resulting solid product is collected by filtration, washed with a cold, anhydrous, non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Handling and Storage

Dichlorobis(isopropoxy)titanium is highly sensitive to moisture and air. Hydrolysis can lead to the formation of titanium oxides and hydrochloric acid. Therefore, it is crucial to handle this compound under a dry, inert atmosphere, such as in a glovebox or using Schlenk techniques[2][3][4][5].

Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store under an inert gas (e.g., argon or nitrogen).

-

Avoid contact with water and other protic substances.

Chemical Reactivity and Applications in Synthesis

The reactivity of dichlorobis(isopropoxy)titanium is dominated by the Lewis acidic nature of the titanium center. The presence of two electron-withdrawing chloride ligands enhances its electrophilicity compared to titanium tetraisopropoxide, making it a more potent catalyst for a variety of organic transformations.

Lewis Acid Catalysis

Dichlorobis(isopropoxy)titanium is an effective Lewis acid catalyst for a range of reactions, including Diels-Alder reactions, aldol reactions, and cyanation reactions[6]. It activates carbonyl compounds and other electrophiles towards nucleophilic attack.

Mechanism of Lewis Acid Catalysis:

Caption: General mechanism of Lewis acid catalysis by dichlorobis(isopropoxy)titanium.

Asymmetric Synthesis

A key application of dichlorobis(isopropoxy)titanium lies in the field of asymmetric synthesis. In the presence of chiral ligands, it can form chiral catalyst complexes that promote enantioselective transformations.

Notable Asymmetric Reactions:

-

Asymmetric Aldol Reactions: Chiral titanium complexes derived from dichlorobis(isopropoxy)titanium and chiral diols or other ligands can catalyze Mukaiyama-type aldol reactions to produce enantiomerically enriched β-hydroxy carbonyl compounds.

-

Asymmetric Cyanation: These chiral catalysts can also be employed in the enantioselective addition of cyanide sources to aldehydes and ketones, yielding valuable chiral cyanohydrins.

Spectroscopic Characterization

While specific, detailed spectra for dichlorobis(isopropoxy)titanium are not widely published, its characterization would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isopropoxy groups (a septet for the CH proton and a doublet for the CH₃ protons).

-

¹³C NMR would display corresponding signals for the carbons of the isopropoxy ligands.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong C-O stretching vibrations for the isopropoxy groups and Ti-O and Ti-Cl stretching frequencies in the lower frequency region.

Safety Precautions

Dichlorobis(isopropoxy)titanium is a corrosive and moisture-sensitive material that can cause skin and eye irritation[2][3][4][5]. It is also flammable.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves.

-

A lab coat.

-

Work in a well-ventilated fume hood.

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Dichlorobis(isopropoxy)titanium is a valuable reagent and catalyst precursor in synthetic chemistry. Its enhanced Lewis acidity compared to fully alkoxide-substituted titanium compounds, combined with its solubility in common organic solvents, makes it a powerful tool for a variety of chemical transformations. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory. As research in titanium-mediated synthesis continues to evolve, dichlorobis(isopropoxy)titanium is poised to remain a key player in the development of new and efficient synthetic methods.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Titanium isopropoxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Titanium isopropoxide. (n.d.). chemeurope.com. Retrieved from [Link]

-

Lewis Acid Catalyst Screen for the Direct Amidation of Phenyl Acetic... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 2. Titanium(IV) isopropoxide(546-68-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorotitanium Diisopropoxide (CAS 762-99-2)

Introduction: Unveiling a Versatile Lewis Acid Catalyst

Dichlorotitanium diisopropoxide (CAS No. 762-99-2), a key organotitanium reagent, stands as a cornerstone in modern synthetic chemistry. This guide provides an in-depth exploration of its properties, synthesis, handling, and applications for researchers, scientists, and professionals in drug development and materials science. Unlike simple precursors, its utility lies in its tunable reactivity as a potent Lewis acid, enabling a vast array of stereoselective transformations. Its moisture-sensitive nature demands rigorous handling techniques, yet mastering its use unlocks powerful synthetic pathways. This document serves as a comprehensive technical resource, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Properties

Dichlorotitanium diisopropoxide is a white to light yellow crystalline solid.[1] Its core structure features a central titanium(IV) atom coordinated to two chloride atoms and two isopropoxide groups. This configuration imparts significant Lewis acidity to the titanium center, which is the foundation of its catalytic activity. The compound is highly sensitive to moisture and heat, readily hydrolyzing to form titanium oxides. It is soluble in various anhydrous organic solvents, including chloroform, dichloromethane, and toluene.[1]

Table 1: Physicochemical Properties of Dichlorotitanium Diisopropoxide

| Property | Value | Source(s) |

| CAS Number | 762-99-2 | [2] |

| Molecular Formula | C₆H₁₄Cl₂O₂Ti | [1][2] |

| Molecular Weight | 236.94 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1][3] |

| Melting Point | 42-61 °C (range varies by purity) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Toluene | [1] |

| InChI Key | CGWFOWZGURYLHA-UHFFFAOYSA-L | [4] |

| Canonical SMILES | CC(C)O.CC(C)O.Cl[Ti]Cl | [4] |

Synthesis and Preparation

The preparation of Dichlorotitanium diisopropoxide is a straightforward redistribution reaction, typically involving the combination of equimolar amounts of titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OⁱPr)₄).[1] The reaction is exothermic and results in the precipitation of the product.

Experimental Protocol: Synthesis of Dichlorotitanium Diisopropoxide

Causality: This protocol leverages the thermodynamic favorability of redistributing ligands on the titanium center. The reaction is driven by the formation of the mixed chloro-alkoxide species. Anhydrous conditions are paramount, as both the starting materials and the product are extremely sensitive to water, which would lead to the irreversible formation of titanium oxides.

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven- or flame-dried before use.

-

Reagent Preparation: In the flask, prepare a solution of titanium tetraisopropoxide in an anhydrous, inert solvent such as hexane or heptane under a positive pressure of the inert gas.

-

Reaction Execution: Slowly add an equimolar amount of titanium tetrachloride to the stirred solution of titanium tetraisopropoxide via the dropping funnel at room temperature. An exothermic reaction will occur, and a white to pale yellow precipitate will form.[1]

-

Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[1]

-

Product Collection: Collect the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter).

-

Purification: Wash the collected precipitate with cold, anhydrous hexane to remove any unreacted starting materials or soluble impurities.

-

Drying and Storage: Dry the purified product under a high vacuum to remove residual solvent. Store the final product in a tightly sealed container under an inert atmosphere in a freezer (-20°C is recommended).[4][5]

Caption: Synthesis workflow for Dichlorotitanium diisopropoxide.

Reactivity and Catalytic Applications

The primary utility of Dichlorotitanium diisopropoxide stems from its function as a Lewis acid. It is a precursor to a range of highly effective chiral catalysts, most notably for asymmetric cycloaddition reactions.

Asymmetric Diels-Alder Reactions

Dichlorotitanium diisopropoxide is rarely used alone but is activated in situ by reacting it with a chiral ligand, typically a C₂-symmetric diol. This forms a chiral titanium complex that serves as a potent and stereoselective Lewis acid catalyst.[2] The catalyst coordinates to the dienophile (often an α,β-unsaturated carbonyl compound), lowering its LUMO energy and activating it for reaction with the diene. The chiral environment around the titanium center dictates the facial selectivity of the diene's approach, leading to high enantioselectivity in the cycloadduct.

Mechanism Insight: The reaction proceeds through a coordinated transition state where the dienophile is activated by the chiral titanium complex. The steric and electronic properties of the chiral diol ligand create a defined chiral pocket, forcing the diene to approach from a specific face, thus inducing asymmetry in the final product. The presence of molecular sieves is often crucial to scavenge any trace moisture that would deactivate the catalyst.[2]

Caption: Generalized catalytic cycle for a Diels-Alder reaction.

Other Synthetic Applications

Beyond the Diels-Alder reaction, Dichlorotitanium diisopropoxide is a precursor for catalysts used in:

-

[2+2] Cycloadditions: Facilitating the formation of four-membered rings.[1]

-

Carbonyl-Ene Reactions: Catalyzing the addition of an alkene with an allylic hydrogen to an electrophile.[1]

-

Asymmetric Epoxidations: While titanium tetraisopropoxide is more famous for the Sharpless epoxidation, related chiral titanium species are effective for other epoxidation reactions.[4][6]

-

Nucleophilic Additions: Promoting the stereoselective addition of nucleophiles like cyanides or allyltin reagents to aldehydes.[1]

Role in Drug Development and Materials Science

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. The power of Dichlorotitanium diisopropoxide lies in its ability to generate catalysts for asymmetric reactions like the Diels-Alder, providing access to complex, enantioenriched carbocyclic scaffolds that are common motifs in natural products and pharmaceutical agents.[2][4]

In materials science, titanium alkoxides, including this compound, are valuable precursors for producing high-purity titanium dioxide (TiO₂) via sol-gel processes. These materials find applications in advanced coatings, photocatalysis, and electronics.[7]

Safety, Handling, and Disposal

Dichlorotitanium diisopropoxide is a reactive and hazardous compound that requires strict safety protocols. Its high sensitivity to moisture is the primary handling challenge.

Hazard Identification and GHS Classification

Table 2: GHS Hazard Information

| Hazard | Classification & Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. | GHS07 (Exclamation Mark) | [5][8] |

| Eye Damage/Irritation | Category 2A: H319 - Causes serious eye irritation. | GHS07 (Exclamation Mark) | [6][8] |

| Special Hazards | Reacts with water. Corrosive. | - | [1] |

Handling and Personal Protective Equipment (PPE)

Core Principle: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent hydrolysis.

-

Ventilation: Work must be performed in a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.

-

Skin Protection: Wear a flame-retardant laboratory coat and ensure full-body coverage.

-

-

Storage: Store containers tightly sealed under an inert gas in a freezer (recommended temperature ≤ 0°C).[5][6] The storage area should be dry and well-ventilated.[9]

Caption: Logical workflow for the safe handling of Dichlorotitanium diisopropoxide.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Protocol

Trustworthiness: Disposal of reactive organometallic compounds must be performed with extreme caution to prevent uncontrolled reactions. Never dispose of active material directly into a general waste stream.

-

Waste Collection: Collect all waste material containing Dichlorotitanium diisopropoxide (including rinsates from cleaning glassware) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Neutralization (Deactivation) - For Small Residual Amounts:

-

This procedure must be performed by trained personnel in a fume hood under an inert atmosphere.

-

Slowly and carefully add the reactive waste to a stirred, cooled (ice bath) solution of a less reactive alcohol, such as isopropanol or butanol. This will convert the reactive titanium compound to a less reactive alkoxide.

-

Once the initial reaction has subsided, very slowly add water or an aqueous solution to complete the hydrolysis, forming inert titanium dioxide.

-

The resulting mixture can then be neutralized (if acidic) and disposed of as chemical waste according to institutional and local regulations.

-

-

Professional Disposal: For larger quantities or for labs not equipped for deactivation procedures, the waste must be collected in a labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and incineration.[9][10] Do not mix with other waste streams unless explicitly permitted.

Spectroscopic Data

Detailed, publicly available ¹H and ¹³C NMR or assigned IR spectra for Dichlorotitanium diisopropoxide are not consistently found in the reviewed literature. Researchers are strongly advised to acquire analytical data (e.g., NMR, IR, elemental analysis) on their specific batch of the reagent to confirm identity and purity before use. The spectroscopic characteristics will be highly sensitive to the purity and the presence of any hydrolysis products.

Conclusion

Dichlorotitanium diisopropoxide is a powerful and versatile reagent, particularly as a precursor for chiral Lewis acid catalysts in asymmetric synthesis. Its utility in constructing complex molecular architectures makes it an invaluable tool for chemists in drug discovery and advanced materials research. However, its reactive and hazardous nature, especially its sensitivity to moisture, necessitates a rigorous and disciplined approach to handling and disposal. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important organotitanium compound.

References

- Alfa Chemistry. (n.d.). CAS 762-99-2 Dichloro(diisopropoxy)titanium.

- Gelest, Inc. (2015).

- BenchChem. (2025).

- Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid.

- ChemicalBook. (n.d.). DICHLOROTITANIUM DIISOPROPOXIDE.

- Narasaka, K., Iwasawa, N., Inoue, M., et al. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340-5345.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Dichlorotitanium Diisopropoxide.

- TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide.

- Gansäuer, A., et al. (n.d.).

- ResearchGate. (2025). Synthesis of titanium alkoxide complexes with alkyl lactate ligands. Asymmetric epoxidation of cinnamyl alcohol.

- TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide 762-99-2.

- Labsolu. (n.d.). Dichlorotitanium Diisopropoxide.

- Macmillan Group. (2000).

- TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide | 762-99-2.

- Wiley-VCH. (2010).

- Artizono. (2025). How To Clean Titanium: A Complete Guide.

- SpectraBase. (n.d.). Bis(cyclopentadienyl)titanium(IV) dichloride.

- Chem-Impex. (n.d.). Dichlorotitanium diisopropoxide.

- United States Biological. (n.d.).

- MDPI. (2024).

- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.

- American Elements. (2017). Titanium nitride (TiN) powder and pieces - SDS US.

- National Center for Biotechnology Information. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.

- ResearchGate. (n.d.). 13C NMR spectral data of chlorobis(cyclopentadienyl)titanium(IV) and....

- ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- SpectraBase. (n.d.). Bis(cyclopentadienyl)titanium(IV) dichloride - Optional[FTIR] - Spectrum.

Sources

- 1. DICHLOROTITANIUM DIISOPROPOXIDE | 762-99-2 [chemicalbook.com]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. US5142078A - Aluminum alkoxide synthesis with titanium as a catalyst - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Dichlorotitanium Diisopropoxide | 762-99-2 | TCI AMERICA [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nswai.org [nswai.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of Dichloro(diisopropoxy)titanium

Abstract

This technical guide provides a comprehensive examination of the molecular structure and geometry of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂. Moving beyond a simplistic monomeric representation, this document delves into the compound's predominant dimeric nature in the solid state, a consequence of titanium's propensity to achieve a higher coordination number. Through an analysis of crystallographic data of closely related structures and spectroscopic insights, we will elucidate the coordination environment of the titanium centers, the role of bridging ligands, and the compound's dynamic behavior in solution. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize titanium alkoxides and require a deeper understanding of their structural chemistry to inform experimental design and interpretation.

Introduction: Beyond the Monomer

This compound, with the chemical formula C₆H₁₄Cl₂O₂Ti, is a versatile Lewis acid catalyst and a valuable precursor in organometallic synthesis and materials science.[1][2] While often represented as a simple monomeric species for stoichiometric purposes, its actual molecular structure is more complex. The titanium(IV) center, with its electron-deficient nature, seeks to expand its coordination sphere beyond the four ligands of the empirical formula. This drive for coordinative saturation leads to the formation of associated species, primarily dimers, in both the solid state and in solution.[3] Understanding this dimeric structure is paramount to comprehending its reactivity and catalytic activity.

Synthesis and Physicochemical Properties

This compound is typically synthesized through a redistribution reaction between titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-i-Pr)₄) in an appropriate solvent like hexane.[1][4] The reaction is exothermic and yields the product as a white to light-yellow crystalline solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 762-99-2 | [2] |

| Molecular Formula | C₆H₁₄Cl₂O₂Ti | [2] |

| Molecular Weight | 236.95 g/mol | [2] |

| Appearance | White to light-yellow powder or crystals | [3] |

| Melting Point | 42-43 °C | [2][5] |

| Solubility | Soluble in CH₂Cl₂, toluene, and other organic solvents | [2] |

| Sensitivity | Moisture sensitive; corrosive | [1] |

The Dimeric Core: Elucidating the Molecular Geometry

Two such structurally characterized dimers are [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-Cl)]₂ and [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-i-Pr)]₂.[1] In these structures, each titanium atom is six-coordinate, achieving a distorted octahedral geometry.[1][6] This hexacoordination is achieved through the formation of a central Ti₂X₂ core, where X is a bridging chloride (μ-Cl) or a bridging isopropoxide (μ-O-i-Pr) ligand. The remaining coordination sites are occupied by terminal chloro and isopropoxy ligands, as well as a coordinated isopropanol molecule.

The formation of these bridged dimers is a key feature of titanium alkoxide halide chemistry, allowing the metal center to alleviate its electronic unsaturation.[3]

Coordination Geometry and Bridging Ligands

The core of the dimeric structure consists of two titanium centers linked by two bridging ligands. This arrangement can be visualized as two octahedra sharing an edge.

Figure 1: Conceptual representations of possible dimeric structures of this compound, highlighting the central bridged core and terminal ligands leading to a distorted octahedral geometry around each titanium center.

Based on the crystallographic data of the solvated dimers, the Ti-Cl bond lengths for terminal chlorides are shorter than those for bridging chlorides, indicating a stronger bond. Similarly, terminal Ti-O bonds are shorter than bridging Ti-O bonds. This difference in bond lengths is a classic feature of bridged dimeric metal complexes.

Dynamic Behavior in Solution

Variable-temperature NMR studies have shown that titanium chloro-isopropoxide complexes are dynamic in solution.[1] This suggests an equilibrium between different dimeric structures, and potentially between monomeric and dimeric species, depending on the solvent and concentration. This fluxional behavior is a critical consideration for its application in catalysis, as the catalytically active species may be a specific isomer or a transient monomeric form.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure of this compound, particularly in solution where it exhibits dynamic behavior.

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of the isopropoxy ligands. The chemical shifts of the methine (-CH) and methyl (-CH₃) protons and carbons provide information about the electronic environment of the titanium center.[3]

-

³¹P NMR Spectroscopy: When this compound is used in conjunction with phosphorus-containing ligands, ³¹P NMR can provide insights into the coordination of these ligands to the titanium center and can be used to study ligand exchange processes.[7]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic stretching frequencies for Ti-O and Ti-Cl bonds, offering further evidence for the proposed structure.

Causality in Experimental Applications

The dimeric, hexacoordinate nature of this compound has profound implications for its role as a Lewis acid catalyst. The coordination of a substrate to the titanium center likely involves the displacement of a weakly bound ligand or the dissociation of the dimer into a more reactive monomeric species. The steric bulk of the isopropoxy groups and the electronic effects of the chloro ligands modulate the Lewis acidity of the titanium center, influencing its catalytic efficacy in reactions such as Diels-Alder cycloadditions and carbonyl-ene reactions.[1][2]

Conclusion

The molecular structure of this compound is best described as a bridged dimer, where each titanium center adopts a distorted octahedral geometry. This structural motif, driven by the metal's desire to achieve coordinative saturation, is fundamental to its chemical properties and reactivity. While crystallographic data on closely related solvated species provide a robust model for the solid-state structure, it is crucial for researchers to recognize the dynamic equilibrium that exists in solution. A thorough understanding of this structure-reactivity relationship is essential for the rational design of experiments and the development of new catalytic systems based on this versatile titanium complex.

References

-

Stepwise Reactions of TiCl4 and Ti(OiPr)Cl3 with 2-Propanol. Variable-Temperature NMR Studies and Crystal Structures of [TiCl2(OiPr)(HOiPr)(μ-Cl)]2 and [TiCl2(OiPr)(HOiPr)(μ-OiPr)]2. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis of titanium diisopropoxide dichloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. (2024). Dalton Transactions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DICHLOROTITANIUM DIISOPROPOXIDE | 762-99-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H16Cl2O2Ti | CID 101855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

A Researcher's Comprehensive Guide to the Solubility of Dichloro(diisopropoxy)titanium in Organic Solvents

Foreword: Navigating the Complexities of an Air-Sensitive Catalyst

Dichloro(diisopropoxy)titanium, TiCl₂(O-iPr)₂, is a versatile and powerful Lewis acid catalyst with significant applications in organic synthesis.[1] Its utility in promoting a range of stereoselective reactions, including Diels-Alder and [2+2] cycloadditions, makes it an invaluable tool for chemists in pharmaceutical and materials science research. However, the compound's reactivity is matched by its sensitivity to atmospheric moisture and oxygen, posing considerable challenges for its handling and characterization. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and storage. This guide provides an in-depth exploration of the solubility of this compound, offering both a qualitative overview and a detailed experimental protocol for its quantitative determination.

The Physicochemical Landscape of this compound

This compound is a white to light yellow crystalline powder.[1] Its molecular structure, featuring a central titanium atom bonded to two chloro and two isopropoxy ligands, dictates its reactivity and solubility. The presence of both covalent and coordinative bonds contributes to its complex interactions with organic solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₁₄Cl₂O₂Ti[2]

-

Molecular Weight: 236.95 g/mol

-

Appearance: White to light yellow powder or crystals[1]

-

Melting Point: Approximately 42-43 °C

A critical aspect of this compound is its extreme sensitivity to moisture. It readily hydrolyzes in the presence of water, leading to the formation of titanium oxides and liberation of isopropanol and hydrochloric acid. This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques for all manipulations.

Qualitative Solubility Profile: A Solvent-by-Solvent Analysis

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Commentary |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Soluble | These polar aprotic solvents are excellent at dissolving a wide range of organometallic compounds. The polarity of the Ti-Cl and Ti-O bonds in this compound allows for favorable dipole-dipole interactions with chlorinated solvents. Several chemical suppliers explicitly state its solubility in chloroform.[3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar than chlorinated solvents, aromatic hydrocarbons can effectively solvate this compound through van der Waals forces and potential π-interactions with the organic ligands. |

| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Likely Soluble with Potential for Reaction | Ethers are polar aprotic solvents that can solvate the titanium center. However, as Lewis bases, they can also coordinate to the Lewis acidic titanium atom, potentially leading to the formation of adducts. This coordination may enhance solubility but could also influence the compound's reactivity in subsequent steps. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Poorly Soluble to Insoluble | These nonpolar solvents are generally poor solvents for polar organometallic compounds like this compound. The preparation of this compound sometimes involves washing with hexane, which suggests it is not readily soluble in this solvent. |

| Protic Solvents | Alcohols (e.g., isopropanol), Water | Reactive | Protic solvents will react with this compound, leading to solvolysis and decomposition. Therefore, these are not suitable solvents for dissolving the compound. The reaction with water is particularly vigorous. |

The "Why": Factors Governing Solubility

The solubility of this compound is a complex interplay of several factors, which can be visualized in the following relationship diagram.

Caption: Workflow for gravimetric solubility determination.

-

Preparation : Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. All solvents must be anhydrous and deoxygenated.

-